ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C7H9F3O3. It is a trifluoromethyl-substituted ester, which makes it an interesting compound in organic synthesis and various applications due to the presence of the trifluoromethyl group, known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate typically involves the esterification of the corresponding acid or the reaction of a suitable precursor with ethyl alcohol. One common method is the reaction of ethyl acetoacetate with trifluoroacetic anhydride under acidic conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other materials where the trifluoromethyl group imparts desirable properties.
Mechanism of Action
The mechanism by which ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Another trifluoromethyl-substituted ester, but with different reactivity and applications.
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Trifluoroacetic acid: A simpler compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis and various applications.
Properties
IUPAC Name |
ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.